molecular formula C7H4Br2Cl3NO B2705756 2,2,2-Trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone CAS No. 120309-50-4

2,2,2-Trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone

Cat. No.: B2705756
CAS No.: 120309-50-4
M. Wt: 384.27
InChI Key: QCIVVBFXHLJKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone is a synthetic organic compound characterized by the presence of trichloro and dibromo substituents on a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Bromination of 1-methylpyrrole: The starting material, 1-methylpyrrole, is brominated using bromine in the presence of a suitable solvent, such as acetic acid, to yield 4,5-dibromo-1-methylpyrrole.

    Chlorination: The dibromo compound is then subjected to chlorination using trichloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution

The trichloroacetyl group (CCl₃CO-) serves as an electrophilic center, enabling nucleophilic attack. For instance, in the synthesis of dihydro-sventrin , the compound reacts with 4-(3-aminopropyl)-2-aminoimidazole in DMF in the presence of Na₂CO₃. This reaction likely proceeds via nucleophilic substitution, forming a covalent bond between the trichloroacetyl carbon and the imidazole derivative .

Reaction Conditions Yield Product
Reaction with imidazoleDMF, Na₂CO₃, RT, 3 h27%Dihydro-sventrin
Bromination (precursor)Br₂, DMF, K₂CO₃HighDibrominated derivative

Bromination and Functionalization

The 4,5-dibromo substituents on the pyrrole ring can participate in elimination or further substitution. For example, bromination of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone with Br₂ in DMF yields the dibrominated derivative, which is then methylated to form the target compound .

Spectroscopic Analysis

Key analytical techniques include:

  • ¹H NMR : Used to confirm the presence of the methyl group (singlet at ~3.7 ppm) and the pyrrole protons (multiplets in the aromatic region) .

  • Mass spectrometry : Identifies molecular weight (C₇H₅Br₂Cl₃NO: 370.27 g/mol ) .

Stability and Storage

The compound is stored at room temperature and requires careful handling due to potential reactivity with nucleophiles (e.g., moisture or alcohols) .

Medicinal Chemistry

Its trichloroacetyl group enables covalent binding to biological targets (e.g., enzymes), making it useful in drug discovery .

Challenges and Limitations

  • Low reaction yields (e.g., 27% in dihydro-sventrin synthesis) suggest competing side reactions or incomplete conversion .

  • Sensitivity to reaction conditions : Deprotonation of the pyrrole N-H by bases (e.g., Grignard reagents) can interfere with desired transformations .

Scientific Research Applications

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis. Its unique substitution pattern allows it to act as a precursor for more complex molecules, facilitating the development of novel compounds in research settings.

Research indicates that 2,2,2-trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone exhibits significant biological activity:

  • Antimicrobial Properties : Studies have shown its effectiveness in inhibiting biofilm formation in various bacterial strains such as Pseudomonas aeruginosa and Acinetobacter baumannii, making it a candidate for antimicrobial treatments.
  • Anticancer Potential : The compound has been investigated for its potential therapeutic applications in cancer treatment due to its ability to interact with biological targets through covalent bonding with nucleophilic sites on proteins and nucleic acids .

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry. It may lead to the development of new drugs targeting specific diseases due to its unique reactivity profile .

Agricultural Applications

Given its antimicrobial properties, this compound could also be explored as an agricultural biocontrol agent. Its effectiveness against pathogens may contribute to integrated pest management strategies.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its ability to inhibit biofilm formation in Pseudomonas aeruginosa. The compound was tested at various concentrations, revealing a dose-dependent response that supports its potential use as an antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies have evaluated the anticancer properties of this compound using the National Cancer Institute's 60-cell line screening protocol. Results indicated that the compound exhibited selective cytotoxicity against certain cancer cell lines, suggesting a promising avenue for further drug development .

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated substituents can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2,2,2-Trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone can be compared with other halogenated pyrrole derivatives, such as:

    2,2,2-Trichloro-1-(4,5-dichloro-1-methyl-pyrrol-2-yl)-ethanone: Similar structure but with chlorine substituents instead of bromine.

    2,2,2-Trichloro-1-(4,5-diiodo-1-methyl-pyrrol-2-yl)-ethanone: Contains iodine substituents, which may alter its reactivity and biological activity.

Biological Activity

Overview

2,2,2-Trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone (CAS No. 50371-52-3) is a synthetic compound known for its unique chemical structure, characterized by the presence of both trichloro and dibromo groups. This compound has garnered attention in various fields, particularly in biological and medicinal research due to its potential antimicrobial and anticancer properties.

  • Molecular Formula : C6H2Br2Cl3NO
  • Molecular Weight : 370.25 g/mol
  • IUPAC Name : 2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone

Synthesis

The synthesis of this compound typically involves the reaction of trichloroacetyl chloride with 4,5-dibromo-1H-pyrrole under controlled conditions. This method can be optimized using continuous flow reactors for enhanced yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effects against various bacterial and fungal strains:

Microorganism Activity Reference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate antibacterial effect
Candida albicansAntifungal activity observed

The compound's mechanism of action may involve the inhibition of specific enzymes or interference with cellular processes critical for microbial survival.

Anticancer Potential

Studies have also explored the anticancer properties of this compound. It is believed to induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
  • Apoptosis Induction : It triggers apoptotic pathways leading to programmed cell death in malignant cells.

In vitro studies have shown promising results against several cancer cell lines, although further research is necessary to elucidate the precise mechanisms involved .

Case Studies

Several case studies have highlighted the biological activities of this compound:

  • Antifungal Efficacy : A study demonstrated that this compound significantly inhibited the growth of Candida albicans, suggesting potential applications in treating fungal infections.
    • Methodology : Inhibition zones were measured using agar diffusion methods.
    • Findings : The compound showed a dose-dependent response with notable efficacy at higher concentrations .
  • Anticancer Activity : Research involving various cancer cell lines indicated that the compound could reduce cell viability significantly compared to controls.
    • Methodology : MTT assays were used to assess cytotoxicity.
    • Findings : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines .

The precise mechanism of action for this compound remains an area of active investigation. Current hypotheses suggest that it may act through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial growth and cancer cell survival.
  • Cell Membrane Disruption : It might compromise the integrity of microbial cell membranes or induce oxidative stress within cells.

Further studies are required to confirm these mechanisms and identify specific molecular targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2,2-trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone?

The compound is typically synthesized via trichloroacetylation of pyrrole derivatives followed by bromination. For example:

  • Trichloroacetylation : React 1-methylpyrrole with trichloroacetyl chloride in dichloroethane with AlCl₃ at 0°C to form 2,2,2-trichloro-1-(1-methyl-pyrrol-2-yl)-ethanone .
  • Bromination : Treat the intermediate with 2 equivalents of bromine in DMF containing K₂CO₃ to introduce dibromo substituents at positions 4 and 5 of the pyrrole ring. Yields range from 24.5% to 77.8% depending on reaction optimization .

Q. How is the compound characterized structurally?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Hydrogen bonding patterns and molecular packing can be analyzed using ORTEP-3 for graphical representation .
  • Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 7.42–7.4 ppm for pyrrole protons). IR spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) and NH bands (~3300 cm⁻¹) .

Q. What are common reactions involving this compound?

  • Nucleophilic substitution : The trichloroacetyl group reacts with amines (e.g., 6-aminobenzothiazole derivatives) in DMF/Na₂CO₃ at 80°C to form carboxamides .
  • Esterification : Methanol/sodium methoxide replaces trichloroacetyl groups with methoxycarbonyl groups, enabling downstream functionalization .

Advanced Research Questions

Q. How can regioselective bromination be achieved in pyrrole derivatives?

Regioselectivity is controlled by steric and electronic factors. For example:

  • Electron-rich positions : Bromine preferentially substitutes at the 4 and 5 positions of the pyrrole ring due to increased electron density.
  • Reaction conditions : Using DMF as a polar aprotic solvent and K₂CO₃ as a base minimizes side reactions. Excess bromine (≥2 eq.) ensures complete dibromination .

Q. How should researchers address contradictions in reported synthesis yields (e.g., 24.5% vs. 77.8%)?

Yield discrepancies arise from:

  • Purification methods : Column chromatography vs. precipitation affects recovery rates.
  • Catalyst activity : Trace moisture in DMF or incomplete base activation (Na₂CO₃ vs. K₂CO₃) can alter reaction efficiency .
  • Temperature control : Reactions at 80°C for 16 hours vs. shorter durations impact completion .

Q. What role does this compound play in synthesizing siderophore mimics?

It acts as a key electrophile in conjugating benzothiazole DNA gyrase inhibitors to siderophore scaffolds. For example:

  • Coupling : React with aminobenzothiazole derivatives in DMF/Na₂CO₃ to form carboxamide-linked hybrids, enhancing bacterial uptake via iron-scavenging pathways .

Q. How can reaction conditions be optimized for scale-up?

  • Solvent selection : Replace DMF with acetonitrile to reduce toxicity and improve solubility.
  • Catalyst screening : Test tetrabutylammonium bromide (TBAB) to accelerate nucleophilic substitutions .
  • In-line monitoring : Use HPLC or FTIR to track reaction progress and minimize byproducts .

Q. What strategies mitigate byproduct formation during trichloroacetyl group substitutions?

  • Protecting groups : Temporarily block reactive NH sites on the pyrrole ring using p-methoxybenzyl (PMB) groups .
  • Low-temperature quenching : Rapid cooling after reaction completion prevents hydrolysis of trichloroacetyl intermediates .

Q. Methodological Tables

Table 1: Bromination Optimization

Bromine (eq.)SolventBaseYield (%)Reference
1.0DMFK₂CO₃24.5
2.0DMFK₂CO₃77.8
2.5CHCl₃Na₂CO₃63.2

Table 2: Characterization Data

TechniqueKey SignalsApplicationReference
¹H NMRδ 12.31 (NHCO), 13.18 (pyrrole NH)Confirm carboxamide formation
X-rayC=O bond length: 1.21 ÅValidate molecular geometry

Properties

IUPAC Name

2,2,2-trichloro-1-(4,5-dibromo-1-methylpyrrol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2Cl3NO/c1-13-4(2-3(8)6(13)9)5(14)7(10,11)12/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIVVBFXHLJKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=C1Br)Br)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using the same general procedure as used for the synthesis of 2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)-ethanone 8, 5.00 g of 2-trichloroacetyl-1-methylpyrrole 12 gave 8.14 g (96%) of the title compound 14 as white needles. 1H NMR (300 MHz, DMSO-d6) δ 7.60 (s, 1H), 3.96 (s, 3H); 13C NMR (100 MHz, DMSO-d6) δ 170.86, 123.81, 122.68, 120.58, 99.58, 94.89, 37.60; HRMS (FAB) calcd for C7H4Br2Cl3NO (M+) 380.7725, found 380.7744.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-trichloroacetyl-1-methylpyrrole
Quantity
5 g
Type
reactant
Reaction Step One
Yield
96%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.